molecular formula C22H17N3O4 B421734 N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Cat. No.: B421734
M. Wt: 387.4g/mol
InChI Key: QTINZSOWLVPHIP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a hydrazone linkage, and a benzamide group, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the hydrazone linkage.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the hydrazone linkage may facilitate binding to biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide
  • N-(4-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

4-benzamido-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H17N3O4/c26-21(16-4-2-1-3-5-16)24-18-9-7-17(8-10-18)22(27)25-23-13-15-6-11-19-20(12-15)29-14-28-19/h1-13H,14H2,(H,24,26)(H,25,27)/b23-13+

InChI Key

QTINZSOWLVPHIP-YDZHTSKRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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